4-Oxaspiro[2.4]heptan-6-amine - 2021398-66-1

4-Oxaspiro[2.4]heptan-6-amine

Catalog Number: EVT-2868504
CAS Number: 2021398-66-1
Molecular Formula: C6H11NO
Molecular Weight: 113.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Epoxidation of 4-Alkylidenecyclopentenones: A study focuses on the synthesis of 1-oxaspiro[2.4]hept-6-en-5-one frameworks through the epoxidation of 4-alkylidenecyclopentenones using MCPBA. [] This method could potentially be adapted to synthesize a precursor of 4-Oxaspiro[2.4]heptan-6-amine.
  • Synthesis of Carbocyclic Nucleosides: Researchers synthesized novel carbocyclic nucleosides derived from bicyclo[2.2.1]heptan-2-ol. [] This work involved the formation of amine-substituted bicyclic compounds, suggesting a possible route for synthesizing 4-Oxaspiro[2.4]heptan-6-amine through ring modifications and functional group transformations.
Applications
  • Antibacterial Agents: Researchers designed and synthesized novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinoline derivatives exhibiting potent antibacterial activity against respiratory pathogens, including multidrug-resistant strains. [, ]
  • JAK1 Inhibitors: Scientists developed (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a selective JAK1 inhibitor for potential applications in treating inflammatory diseases. []
  • P2Y14 Receptor Antagonists: Researchers explored a series of 4-phenyl-2-naphthoic acid derivatives incorporating various alicyclic rings, including a 5-azaspiro[2.4]heptan-6-ol moiety, as potent P2Y14 receptor antagonists for treating inflammatory and metabolic diseases. []

(R)-3-(7-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile [(R)-6c]

Compound Description: (R)-3-(7-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, also known as (R)-6c, is a potent and selective JAK1 inhibitor. [] It was designed by combining structural elements of tofacitinib (a JAK inhibitor) and incorporating a 5-azaspiro[2.4]heptan-7-amine moiety. (R)-6c demonstrated an IC50 value of 8.5 nM against JAK1 with 48-fold selectivity over JAK2. [] In vivo studies in mice and rats confirmed its efficacy in models of rheumatoid arthritis and asthma. []

7-[7-Amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinoline derivatives

Compound Description: These novel compounds were designed and synthesized as potential antibacterial agents against respiratory pathogens. [] Specifically, compound 2a, possessing (S)-configuration for the asymmetrical carbon on the pyrolidine moiety at the C-7 position of the quinolone scaffold, showed strong in vitro and in vivo activity against a broad spectrum of respiratory pathogens. [] This included gram-positive, gram-negative, and atypical strains, as well as multidrug-resistant strains of Streptococcus pneumoniae and Staphylococcus aureus. []

1-Oxaspiro[2.4]hept-6-en-5-one

Compound Description: This compound represents a nonclassical framework accessed through the selective epoxidation of 4-alkylidenecyclopentenones. [] This reaction utilizes meta-chloroperoxybenzoic acid (MCPBA) to target the exocyclic double bonds of 4-alkylidenecyclopentenones, yielding the spiroepoxycyclopentenones containing the 1-oxaspiro[2.4]hept-6-en-5-one framework. [] Under acidic conditions, these spiroepoxycyclopentenones undergo ring-opening reactions leading to the formation of 4-hydroxy-4-(1-hydroxyalkyl)cyclopentenones. []

Properties

CAS Number

2021398-66-1

Product Name

4-Oxaspiro[2.4]heptan-6-amine

IUPAC Name

4-oxaspiro[2.4]heptan-6-amine

Molecular Formula

C6H11NO

Molecular Weight

113.16

InChI

InChI=1S/C6H11NO/c7-5-3-6(1-2-6)8-4-5/h5H,1-4,7H2

InChI Key

SZEYBIHWBKIRJG-UHFFFAOYSA-N

SMILES

C1CC12CC(CO2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.